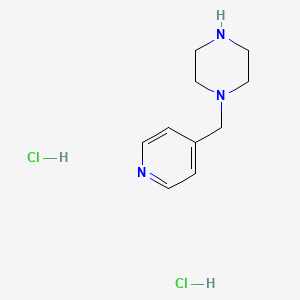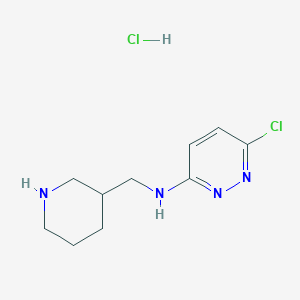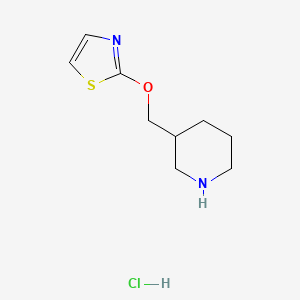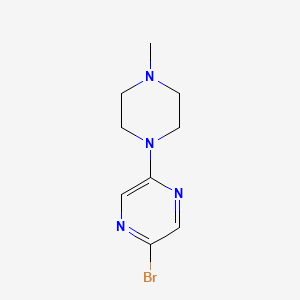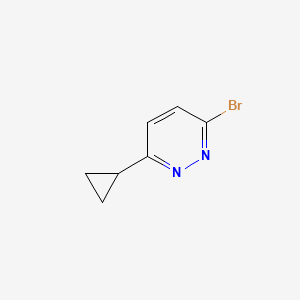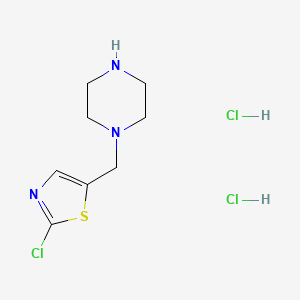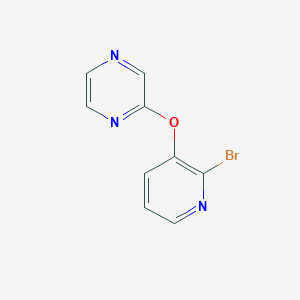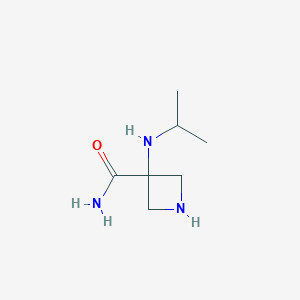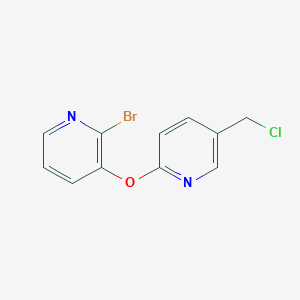
2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine
Overview
Description
Scientific Research Applications
Synthesis Approaches and Ligand Chemistry
Derivatives of pyridines, such as 2-(2-Bromopyridin-3-yloxy)-5-(chloromethyl)pyridine, are integral in the synthesis of various organic compounds. For instance, 2-chloro-5-bromopyridine has been used as a scaffold for solid-phase synthesis, enabling the development of pyridine-based libraries of synthons and chromophores through selective reactions with polar and transition organometallic reagents (Pierrat et al., 2005). Furthermore, the synthesis and biological evaluation of acyclic pyridine C-nucleosides from similar compounds have been explored, although they did not exhibit significant biological activity (Hemel et al., 1994).
Coordination Chemistry and Biological Applications
2,6-Bis(pyrazolyl)pyridines and related ligands, derivatives of pyridines, have been noted for their versatile coordination chemistry. These compounds have been used to create luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical spin-state transitions. This versatility stems from their structural similarity to terpyridines, albeit with some advantages and disadvantages (Halcrow, 2005).
Antibacterial Activity
2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a compound related to the chemical structure , has been utilized as a substrate for synthesizing new cyanopyridine derivatives with notable antimicrobial activity. These compounds have shown effectiveness against a variety of aerobic and anaerobic bacteria, highlighting the potential of pyridine derivatives in antibacterial applications (Bogdanowicz et al., 2013).
Organic Synthesis and Quantum Mechanical Investigations
Efficient synthesis methodologies have been developed for pyridine-based derivatives, employing reactions like Suzuki cross-coupling. This synthesis approach, coupled with quantum mechanical investigations, aids in understanding the reaction pathways and potential applications of these derivatives in fields such as liquid crystals and biofilm inhibition (Ahmad et al., 2017).
properties
IUPAC Name |
2-bromo-3-[5-(chloromethyl)pyridin-2-yl]oxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O/c12-11-9(2-1-5-14-11)16-10-4-3-8(6-13)7-15-10/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJENIUAIEXPBAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)OC2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671840 | |
| Record name | 2-Bromo-3-{[5-(chloromethyl)pyridin-2-yl]oxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1065484-66-3 | |
| Record name | 2-Bromo-3-[[5-(chloromethyl)-2-pyridinyl]oxy]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-{[5-(chloromethyl)pyridin-2-yl]oxy}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





